molecular formula C9H7BrN4 B11664713 N-[(E)-(2-bromophenyl)methylidene]-4H-1,2,4-triazol-4-amine

N-[(E)-(2-bromophenyl)methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B11664713
M. Wt: 251.08 g/mol
InChI Key: LSNVKRFOLTUYFY-WLRTZDKTSA-N
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Description

(E)-1-(2-BROMOPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is an organic compound that features a bromophenyl group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-BROMOPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves the following steps:

    Formation of the Bromophenyl Intermediate: This can be achieved by brominating a phenyl compound using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.

    Condensation Reaction: The final step involves the condensation of the bromophenyl intermediate with the triazole ring under basic or acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the bromophenyl group.

    Reduction: Reduction reactions could target the imine group, converting it to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Products may include bromophenyl ketones or carboxylic acids.

    Reduction: The major product would be the corresponding amine.

    Substitution: Products would vary depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it a candidate for drug development.

    Biochemical Probes: It could be used as a probe to study biological pathways.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals, particularly antifungal or antibacterial agents.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Polymer Science: Use in the synthesis of polymers with specific characteristics.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, as an antimicrobial agent, the compound might inhibit the synthesis of essential biomolecules in microorganisms. The molecular targets could include enzymes or receptors involved in critical biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-BROMOPHENYL)-N-(1H-1,2,4-TRIAZOL-1-YL)METHANIMINE: Similar structure but different isomer.

    1-(2-CHLOROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE: Chlorine instead of bromine.

    1-(2-FLUOROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE: Fluorine instead of bromine.

Uniqueness

The presence of the bromine atom in (E)-1-(2-BROMOPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE may confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s behavior in chemical reactions and biological systems.

Properties

Molecular Formula

C9H7BrN4

Molecular Weight

251.08 g/mol

IUPAC Name

(E)-1-(2-bromophenyl)-N-(1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C9H7BrN4/c10-9-4-2-1-3-8(9)5-13-14-6-11-12-7-14/h1-7H/b13-5+

InChI Key

LSNVKRFOLTUYFY-WLRTZDKTSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C=NN=C2)Br

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C=NN=C2)Br

Origin of Product

United States

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